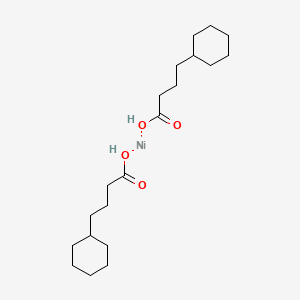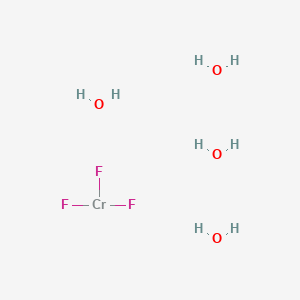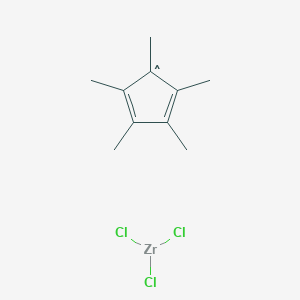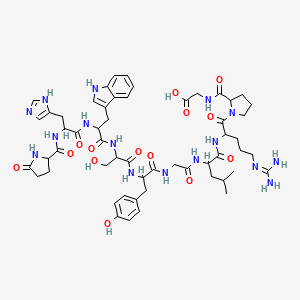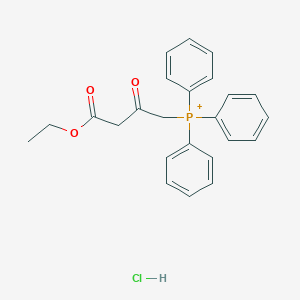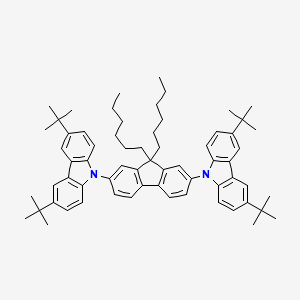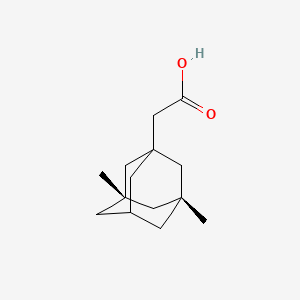
Ammonium-d8 sulfate, 98 atom % D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium-d8 sulfate, 98 atom % D, is a deuterated compound with the chemical formula (ND4)2SO4. It is an isotopically labeled version of ammonium sulfate, where the hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that benefit from isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium-d8 sulfate can be synthesized by reacting deuterated ammonia (ND3) with deuterated sulfuric acid (D2SO4). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows:
2ND3+D2SO4→(ND4)2SO4
Industrial Production Methods
Industrial production of ammonium-d8 sulfate involves the large-scale reaction of deuterated ammonia and deuterated sulfuric acid. The process requires careful handling and purification to achieve the desired isotopic purity of 98 atom % D. The final product is usually obtained as a solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium-d8 sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ammonium nitrate.
Reduction: It can be reduced to form deuterated ammonia.
Substitution: It can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include deuterated nitric acid (DNO3).
Reduction: Reducing agents such as deuterated lithium aluminum hydride (LiAlD4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
Oxidation: Deuterated ammonium nitrate ((ND4)NO3).
Reduction: Deuterated ammonia (ND3).
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
Ammonium-d8 sulfate is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: Used as a reference standard and for studying molecular structures.
Biological Studies: Employed in metabolic studies to trace deuterium-labeled compounds.
Medical Research: Used in drug development and pharmacokinetic studies.
Industrial Applications: Utilized in the production of deuterated compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium-d8 sulfate involves its role as a deuterium source. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the analysis of molecular structures. In biological and medical research, deuterium-labeled compounds are used to trace metabolic pathways and study the distribution and effects of drugs within the body.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium sulfate ((NH4)2SO4): The non-deuterated version, commonly used as a fertilizer.
Ammonium-15N sulfate ((15NH4)2SO4): Isotopically labeled with nitrogen-15, used in similar applications as ammonium-d8 sulfate.
Ammonium-d4 sulfate ((ND4)2SO4): Partially deuterated version, used in specific research applications.
Uniqueness
Ammonium-d8 sulfate is unique due to its high isotopic purity (98 atom % D) and the complete replacement of hydrogen atoms with deuterium. This makes it particularly valuable in NMR spectroscopy and other analytical techniques that require precise isotopic labeling.
Propiedades
Fórmula molecular |
H8N2O4S |
|---|---|
Peso molecular |
140.19 g/mol |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 |
Clave InChI |
BFNBIHQBYMNNAN-KTOHAENGSA-N |
SMILES isomérico |
[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |
SMILES canónico |
N.N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



